Tyrosinase (8-17) Tyrosinase (8-17) Tyrosinase
Brand Name: Vulcanchem
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VCID: VC3659909
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Tyrosinase (8-17)

CAS No.:

Cat. No.: VC3659909

Molecular Formula:

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* For research use only. Not for human or veterinary use.

Tyrosinase (8-17) -

Specification

Introduction

Tyrosinase Enzyme: Structure and Function

Biochemical Properties of Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing oxidase with a molecular mass of 119.5 kDa as determined by electrophoresis. It exhibits an isoelectric point (pI) between 4.7 and 5.0, with optimal enzymatic activity occurring at pH 6-7. The enzyme contains two binding sites for aromatic substrates and a separate binding site for oxygen, which contains copper ions essential for its catalytic function . Tyrosinase is exclusively produced by melanocyte cells, where it undergoes processing in the endoplasmic reticulum and Golgi apparatus before being trafficked to melanosomes, where melanin synthesis occurs .

Catalytic Mechanism

Tyrosinase catalyzes two distinct reactions in the melanin biosynthesis pathway: the hydroxylation of tyrosine to 3,4-dihydroxy-phenylalanine (L-DOPA) through its monophenolase action, and the oxidation of L-DOPA to o-dopaquinone via its diphenolase action . This dual functionality makes tyrosinase a rate-limiting enzyme in melanogenesis. Following the formation of o-dopaquinone, this unstable intermediate rapidly undergoes non-enzymatic cyclization to leukodopachrome. This is further oxidized non-enzymatically by another molecule of o-dopaquinone, yielding dopachrome and regenerating one molecule of L-DOPA . This cascade of enzymatic and non-enzymatic reactions ultimately leads to the production of melanin pigments.

Significance of Tyrosinase Inhibition

Physiological Implications

Tyrosinase activity is intrinsically linked to several physiological and pathological conditions. Its hyperactivation can lead to the development of age spots, photodamage, and skin hyperpigmentation disorders . Interestingly, research has also established connections between tyrosinase activity and neurological conditions. Elevated amounts of L-DOPA, produced through tyrosinase activity, can induce neurotoxicity and inflammatory reactions in living organisms. Additionally, this can lead to increased tau protein phosphorylation, which is a risk factor associated with the progression of Alzheimer's Disease (AD) . In the substantia nigra, elevated tyrosinase activity is involved in neuromelanin synthesis, further highlighting its diverse physiological roles beyond skin pigmentation .

Current Limitations in Tyrosinase Inhibition

Novel Tyrosinase Inhibitors: Compounds 8-17

Pyrrole Derivatives as Potent Inhibitors

Recent research has focused on the development of pyrrole derivatives as tyrosinase inhibitors. In a comprehensive study, two series of pyrrole derivatives, designated as series A (compounds 1-17) and series B (compounds 1-8), were synthesized and evaluated for their inhibitory activities against tyrosinase . Most of the 2-cyanopyrrole derivatives exhibited effective inhibition of tyrosinase activity, with compounds numbered 8-17 in series A showing particularly promising results. Among these, compound A12 demonstrated the strongest inhibitory activity with an IC50 value of 0.97 μM, which is approximately 30 times more potent than the reference inhibitor kojic acid (IC50: 28.72 μM) .

Structure-Activity Relationships

The inhibitory potency of these compounds appears to be closely related to their structural features. Among the compounds studied, those containing two free hydroxyl groups (such as Va and V'a) demonstrated greater inhibitory potency compared to their analogs with only one hydroxyl group (Vb and V'b) . Additionally, the substitution of a methyl group on position N1 of the hydroxypyridinone ring appears to confer enhanced inhibitory potency . These structure-activity relationships provide valuable insights for the rational design of more effective tyrosinase inhibitors.

Table 1: Inhibitory Activities of Selected Compounds Against Tyrosinase

CompoundStructure TypeIC50 Value (μM)Inhibition TypeRelative Potency*
A122-Cyanopyrrole0.97Mixed-type29.6
Kojic AcidStandard inhibitor28.72Competitive1.0
Neorauflavane (8c)Flavonoid0.03 (monophenolase)Competitive440.0
8aGeranylated isoflavanone2.9 (monophenolase)Competitive4.6
12bDiazenyl derivative17.85Competitive1.6

*Relative potency compared to kojic acid (kojic acid = 1.0)

Mechanism of Inhibition for Compound A12

Detailed inhibitory mechanism analysis revealed that compound A12 functions as a reversible and mixed-type inhibitor of tyrosinase . This suggests that A12 can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate and the catalytic activity of the enzyme. Molecular docking experiments have elucidated the specific interactions between A12 and tyrosinase, providing structural insights into its inhibitory mechanism . Furthermore, A12 at a concentration of 100 μM demonstrated effective inhibition of tyrosinase activity in B16 melanoma cells, with an inhibition rate of 33.48%. This cellular efficacy was comparable to that of kojic acid (39.81%), indicating that A12 maintains its inhibitory activity in biological systems .

Other Notable Tyrosinase Inhibitors

Natural Product Derivatives

In addition to synthetic pyrrole derivatives, several natural product-derived compounds have demonstrated significant tyrosinase inhibitory activities. For instance, compounds isolated from Camylotropis hirtella have shown potent inhibition of tyrosinase. Among these, neorauflavane (compound 8c) exhibited exceptional inhibitory potency with IC50 values of 30 nM and 500 nM against the monophenolase and diphenolase activities of tyrosinase, respectively . This makes 8c approximately 400-fold more potent than kojic acid (13.2 μM) against the monophenolase activity of tyrosinase. The second most potent compound from this source was a geranylated isoflavanone (8a), which inhibited monophenolase and diphenolase activities with IC50 values of 2.9 μM and 128.2 μM, respectively .

Diazenyl Derivatives

Another class of promising tyrosinase inhibitors includes diazenyl derivatives. A novel compound, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl-4-methylbenzenesulfonate (12b), has demonstrated significant tyrosinase inhibition with an IC50 of 17.85 μM . Lineweaver-Burk plot assays using L-tyrosine as a substrate indicated that 12b functions as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. Moreover, compounds 12a-12d have been shown to inhibit cellular tyrosinase activity and melanin synthesis in murine B16F10 melanoma cells, confirming their efficacy in biological systems .

Evaluation Methods for Tyrosinase Inhibitory Activity

In Vitro Assay Systems

Standard methodologies for evaluating tyrosinase inhibitory activity typically involve spectrophotometric assays using L-DOPA or L-tyrosine as substrates. The inhibitory activity is quantified by measuring the reduction in dopachrome formation in the presence of inhibitors. The test sample's inhibitory potency is determined by its IC50 value, representing the concentration at which the compound inhibits tyrosinase activity by 50% . These values are calculated using linear regression equations, with the log sample concentration as the X-axis and the percentage inhibition probit as the Y-axis .

Interpretation of Inhibitory Potency

Based on their IC50 values, compounds can be classified into different categories of inhibitory potency. Generally, IC50 values below 100 μg/mL indicate strong inhibitory potential, values between 100-450 μg/mL suggest weak inhibitory potential, and values ranging from 450-700 μg/mL denote very weak inhibitory potential . The smaller the IC50 value, the greater the tyrosinase inhibitory activity. This classification system provides a standardized approach for comparing the relative potencies of different tyrosinase inhibitors.

Synthesis of 2-Cyanopyrrole Derivatives

Synthetic Routes

The synthesis of 2-cyanopyrrole derivatives, including compounds A1-A17, follows specific synthetic routes. Compounds A1-A12 can be obtained using aromatic olefin or alkyne, DMF, and TMSCN as starting materials under the catalysis of Cu(OTf)2 and DDQ. Compounds A13-A17 are synthesized from aromatic olefin, N,N-disubstituted formamide, and TMSCN with Cu(OTf)2 as the catalyst and DDQ as an additive . The structures of these compounds are typically confirmed using various analytical techniques, including 1H NMR, 13C NMR, and HRMS.

Structural Characterization

The successful synthesis of these compounds is verified through various spectroscopic methods. For instance, compound B6 (tert-Butyl ((1-methyl-3-phenyl-1H-pyrrol-2-yl)methyl)carbamate) is characterized as a white solid with a melting point of 87-90°C and a synthesis yield of 46% . These detailed structural characterizations are essential for establishing structure-activity relationships and for ensuring the reproducibility of synthetic methods.

Future Directions and Applications

Bioactive Peptides as Next-Generation Inhibitors

Recent years have witnessed growing interest in bioactive peptides as a new class of therapeutic agents for tyrosinase inhibition. These functional peptide fragments, typically with a molecular mass less than 6000 Da, are produced during the hydrolysis, cleavage, or maturation of proteins . Tyrosinase inhibitory peptides (TIPs) derived from food sources are increasingly utilized in food, pharmaceutical, and skincare applications, particularly for whitening and photodamage restoration. They are appreciated for their excellent biosafety profiles and ease of absorption . The ongoing exploration of food protein-derived TIPs, which exhibit strong biocompatibility, represents a promising direction for future research in this field.

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